Tesmilifene

Beschreibung

Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.

TESMILIFENE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: Tesmilifene Hydrochloride (active moiety of).

Eigenschaften

IUPAC Name |

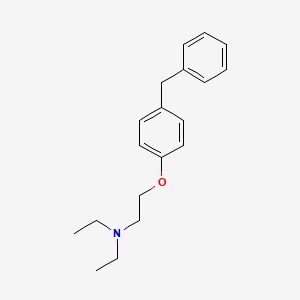

2-(4-benzylphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIXBCVWIPOYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92981-78-7 (hydrochloride) | |

| Record name | Tesmilifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045661 | |

| Record name | Tesmilifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98774-23-3 | |

| Record name | Tesmilifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98774-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesmilifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesmilifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesmilifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESMILIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tesmilifene: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene, a diphenylmethane derivative structurally related to tamoxifen, has been investigated as a novel agent to potentiate the effects of chemotherapy. Unlike tamoxifen, tesmilifene lacks significant affinity for the estrogen receptor and does not act as a selective estrogen receptor modulator (SERM). Its development stemmed from research into non-estrogen receptor "antiestrogen binding sites" (AEBS). This technical guide provides an in-depth overview of the discovery of tesmilifene, its chemical synthesis pathway, proposed mechanisms of action, and relevant experimental data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Discovery and Development

Tesmilifene was developed as a selective ligand for antiestrogen binding sites (AEBS), which are present in cell microsomes, to investigate their role in the anticancer activity of tamoxifen.[1] It is structurally related to both the triphenylethylene derivative tamoxifen and diphenylmethane antihistamines like diphenhydramine.[1] However, it lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER).[1] Research has indicated that these AEBS may be the substrate-binding sites of certain microsomal cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP1A1.[1] Tesmilifene displaces histamine from these sites with an efficacy comparable to tamoxifen.[1]

The primary therapeutic interest in tesmilifene has been its role as a chemopotentiator, particularly in combination with anthracyclines and taxanes for the treatment of various cancers. It was developed by YM BioSciences and has undergone Phase III clinical trials for metastatic breast cancer.

Chemical Synthesis Pathway

The synthesis of tesmilifene is a straightforward process involving the reaction of para-benzylphenol with 2-diethylaminoethylchloride hydrochloride. This reaction can be carried out under basic conditions to yield the final product.

Experimental Protocol: Synthesis of Tesmilifene Hydrochloride

Materials:

-

para-Benzylphenol (I)

-

2-Diethylaminoethylchloride hydrochloride (II)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Water (H2O) or Dimethylformamide (DMF)/Acetone

-

Hydrochloric acid (HCl)

-

Isopropanol

-

Acetone

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve para-benzylphenol in the chosen solvent system (e.g., water or a mixture of DMF and acetone).

-

Addition of Base: Add the base (e.g., NaOH or K2CO3) to the reaction mixture.

-

Addition of Amine: Add 2-diethylaminoethylchloride hydrochloride to the mixture.

-

Heating: Heat the reaction mixture to 60°C.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).

-

Workup: Once the reaction is complete, cool the mixture and perform an appropriate workup to isolate the free base of tesmilifene.

-

Salt Formation: Treat the isolated free base with hydrochloric acid to form the hydrochloride salt.

-

Purification: Recrystallize the tesmilifene hydrochloride from a mixture of isopropanol and acetone (3:1) to obtain white crystals.

Caption: Synthesis of Tesmilifene Hydrochloride.

Mechanism of Action

While the precise mechanism of action of tesmilifene is not fully elucidated, a primary hypothesis centers on its ability to potentiate chemotherapy in multidrug-resistant (MDR) cancer cells.

Interaction with P-glycoprotein (P-gp)

A prominent theory suggests that tesmilifene acts as an activating substrate for the P-glycoprotein (P-gp) pump, an ATP-dependent efflux transporter often overexpressed in MDR cancer cells.

-

ATP Depletion: By activating P-gp, tesmilifene stimulates the pump to extrude other chemotherapeutic agents (like anthracyclines or taxanes) more efficiently. This process consumes large amounts of cellular ATP.

-

ROS Generation: The increased demand for ATP may lead to hyperactivity of the mitochondrial electron transport chain, resulting in the excessive production of reactive oxygen species (ROS).

-

Cell Death: The combination of ATP depletion and overwhelming oxidative stress from ROS is thought to induce cell death, specifically in the MDR cell population.

This proposed mechanism could explain the observed synergy between tesmilifene and conventional chemotherapy, as tesmilifene would target the resistant cells while the chemotherapy agent acts on the drug-sensitive cells.

Caption: Proposed Mechanism of Tesmilifene Action on P-gp.

Other Potential Mechanisms

Researchers have also suggested other ways tesmilifene may enhance the antitumor effects of chemotherapy, including:

-

Reducing the cancer cell's ability to develop resistance.

-

Decreasing the metabolism or breakdown of doxorubicin.

-

Disrupting the cancer cell's energy source.

Quantitative Data

Clinical and preclinical studies have provided quantitative data on the efficacy of tesmilifene as a chemopotentiator.

| Study Type | Combination Therapy | Metric | Control Group Result | Tesmilifene Group Result | Reference |

| Phase III Clinical Trial (Advanced Breast Cancer) | Tesmilifene + Doxorubicin | Overall Survival | 15.6 months | 23.6 months | |

| In Vitro Study (MDR Cell Lines) | Tesmilifene + (Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine) | Enhancement of Cytotoxicity | - | Up to 50% increase | |

| In Vitro Study (HN-5a/V15e MDR Cells) | Tesmilifene + Radiolabelled Vincristine | Drug Accumulation | - | Up to 100% increase over 4 hours |

Key Experimental Methodologies

Cytotoxicity Enhancement Assay

Objective: To determine the ability of tesmilifene to enhance the cytotoxic effects of chemotherapeutic agents in multidrug-resistant cancer cell lines.

Protocol:

-

Cell Culture: Culture MDR cancer cell lines (e.g., HN-5a/V15e or MCF-7/V25a) and their parental, drug-sensitive counterparts in appropriate media.

-

Drug Preparation: Prepare stock solutions of the chemotherapeutic agent and tesmilifene.

-

Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of tesmilifene.

-

Incubation: Incubate the cells for a specified period (e.g., 4 days of continuous exposure).

-

Viability Assessment: Measure cell viability using a vital stain (e.g., MTT, XTT, or trypan blue exclusion).

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without tesmilifene. The enhancement of cytotoxicity can be quantified as the ratio of the IC50 in the absence of tesmilifene to the IC50 in the presence of tesmilifene.

Drug Accumulation Assay

Objective: To measure the effect of tesmilifene on the intracellular accumulation of a chemotherapeutic agent in MDR cells.

Protocol:

-

Cell Preparation: Prepare a suspension of MDR cells (e.g., HN-5a/V15e).

-

Pre-incubation: Pre-incubate the cells with or without tesmilifene for a short period.

-

Drug Addition: Add a radiolabeled chemotherapeutic agent (e.g., [³H]-vincristine) to the cell suspension.

-

Time-Course Incubation: Incubate the cells at 37°C and take samples at various time points (e.g., up to 4 hours).

-

Separation: Separate the cells from the extracellular medium by centrifugation through an oil layer to stop the uptake process.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the intracellular drug concentration over time for both control and tesmilifene-treated cells to determine the effect on drug accumulation.

Caption: Workflow for Key Experimental Assays.

Conclusion

Tesmilifene represents a targeted approach to overcoming multidrug resistance in cancer, a significant challenge in oncology. Its development from the study of antiestrogen binding sites has led to a compound with a unique proposed mechanism of action centered on the paradoxical activation of P-glycoprotein in resistant cells. While it did not ultimately achieve regulatory approval, the clinical and preclinical data demonstrate its potential as a chemopotentiator. The synthesis and experimental protocols outlined in this guide provide a foundation for further research into tesmilifene and other molecules designed to modulate chemotherapy resistance.

References

Tesmilifene as a P-glycoprotein Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene, a novel chemotherapy-potentiating agent, has demonstrated a significant survival advantage in clinical trials for advanced breast cancer when used in combination with doxorubicin. The prevailing hypothesis for its mechanism of action centers on its unique interaction with P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. Unlike traditional P-gp inhibitors, tesmilifene is proposed to act as a P-gp activator. This in-depth technical guide explores the experimental evidence and the proposed mechanism of tesmilifene's action on P-gp, providing detailed experimental protocols and a summary of the available quantitative data. The guide also presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this novel anti-cancer strategy.

Introduction

Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of P-glycoprotein (P-gp), a plasma membrane efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. While the predominant strategy to overcome P-gp-mediated MDR has been the development of P-gp inhibitors, tesmilifene represents a paradigm shift in this approach.

A compelling hypothesis posits that tesmilifene functions as an activating substrate of P-gp.[1] This paradoxical activation is thought to trigger a cascade of events within MDR cancer cells, ultimately leading to a unique form of cell death. According to this model, the tesmilifene-induced hyperactivation of P-gp's ATPase function leads to a substantial increase in ATP consumption.[1] This, in turn, is proposed to have two potential cytotoxic consequences: a critical depletion of intracellular ATP pools below a sustainable level for cell survival, or a surge in reactive oxygen species (ROS) generated by mitochondria attempting to compensate for the massive ATP demand.[1] This guide will delve into the experimental basis for this hypothesis.

Quantitative Data on Tesmilifene's Interaction with P-glycoprotein

While the hypothesis of tesmilifene as a P-gp activator is well-articulated, publicly available quantitative data on its direct effect on P-gp ATPase activity, intracellular ATP levels, and ROS production in MDR cells is limited. However, key studies have provided quantitative insights into its impact on the transport of other P-gp substrates.

Table 1: Effect of Tesmilifene on the Intracellular Accumulation of a P-glycoprotein Substrate

| Cell Line | P-gp Substrate | Tesmilifene Concentration | Duration of Exposure | % Increase in Intracellular Accumulation | Reference |

| HN-5a/V15e (MDR) | Radiolabeled Vincristine | Not specified | 4 hours | Up to 100% | [2] |

This finding is significant as it demonstrates that tesmilifene can modulate the P-gp-mediated transport of a known chemotherapy drug. The increase in intracellular vincristine suggests a complex interaction that may involve competitive binding or allosteric modulation, leading to a net increase in the retention of the co-administered drug, despite the proposed hyperactivation of the pump.

Proposed Mechanism of Action: A Signaling Pathway

The hypothesized mechanism of action for tesmilifene in P-gp overexpressing MDR cells is a multi-step process that ultimately turns a key survival mechanism of the cancer cell against itself.

References

- 1. Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]

Tesmilifene and its Impact on Cellular ATP Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene, a tamoxifen derivative, has been investigated as a chemosensitizing agent, particularly in the context of multidrug-resistant (MDR) cancers. While its clinical development has faced challenges, the proposed mechanism of action offers valuable insights into exploiting cancer cell vulnerabilities. A central hypothesis revolves around its ability to indirectly induce cellular ATP depletion, thereby crippling the cancer cell's ability to survive the onslaught of cytotoxic chemotherapy. This technical guide provides an in-depth exploration of this mechanism, summarizing key findings, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Core Hypothesis: Tesmilifene-Induced ATP Depletion

The prevailing hypothesis posits that tesmilifene does not directly inhibit ATP synthesis but rather acts as a potent activator of ATP-dependent drug efflux pumps, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[1][2] This paradoxical activation in MDR cancer cells, which overexpress these pumps, leads to a futile cycle of ATP hydrolysis as the pumps tirelessly work to expel chemotherapeutic agents.[1] This excessive ATP consumption is believed to trigger a cascade of events culminating in cell death, a process potentially amplified by the generation of reactive oxygen species (ROS) from overworked mitochondria.[1]

Quantitative Data Summary

Direct quantitative data on the precise percentage of ATP depletion induced solely by tesmilifene is not extensively documented in publicly available literature. However, the downstream consequences of this proposed ATP depletion, namely the enhancement of chemotherapy efficacy in MDR cell lines, have been studied. The following table summarizes the observed chemosensitizing effects of tesmilifene, which are attributed to the underlying mechanism of increased ATP consumption.

| Cell Line | Chemotherapeutic Agent | Tesmilifene Concentration | Enhancement of Cytotoxicity | Reference |

| HN-5a/V15e (HNSCC, MDR) | Docetaxel | Non-antiproliferative concentration | Up to 50% increase | [2] |

| HN-5a/V15e (HNSCC, MDR) | Paclitaxel | Non-antiproliferative concentration | Up to 50% increase | |

| HN-5a/V15e (HNSCC, MDR) | Epirubicin | Non-antiproliferative concentration | Up to 50% increase | |

| HN-5a/V15e (HNSCC, MDR) | Doxorubicin | Non-antiproliferative concentration | Up to 50% increase | |

| HN-5a/V15e (HNSCC, MDR) | Vinorelbine | Non-antiproliferative concentration | Up to 50% increase | |

| MCF-7/V25a (Breast Carcinoma, MDR) | Docetaxel | Non-antiproliferative concentration | Up to 50% increase | |

| MCF-7/V25a (Breast Carcinoma, MDR) | Paclitaxel | Non-antiproliferative concentration | Up to 50% increase | |

| MCF-7/V25a (Breast Carcinoma, MDR) | Epirubicin | Non-antiproliferative concentration | Up to 50% increase | |

| MCF-7/V25a (Breast Carcinoma, MDR) | Doxorubicin | Non-antiproliferative concentration | Up to 50% increase | |

| MCF-7/V25a (Breast Carcinoma, MDR) | Vinorelbine | Non-antiproliferative concentration | Up to 50% increase |

Experimental Protocols

To investigate the effect of tesmilifene on cellular ATP levels and its proposed mechanism of action, several key experiments can be performed.

Measurement of Intracellular ATP Levels

A highly sensitive and widely used method for measuring intracellular ATP is the luciferase-based bioluminescence assay.

Principle: This assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP and oxygen, resulting in light emission. The amount of light produced is directly proportional to the ATP concentration.

Detailed Protocol (based on literature):

-

Cell Culture and Treatment:

-

Culture cancer cells (both MDR and parental lines) to the desired confluence in appropriate multi-well plates.

-

Treat the cells with tesmilifene alone, a chemotherapeutic agent alone, and a combination of both for various time points. Include untreated cells as a control.

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a suitable cell lysis reagent to release intracellular ATP. The lysis buffer should be designed to inactivate ATPases that would otherwise degrade the ATP.

-

-

Luciferase Reaction:

-

Prepare a luciferase reagent solution containing luciferin and luciferase enzyme in a buffer optimized for the enzyme's activity.

-

Add the luciferase reagent to each well containing the cell lysate.

-

-

Luminescence Measurement:

-

Immediately measure the luminescence using a luminometer. The signal is often transient, so rapid measurement is crucial.

-

The light output is typically measured in Relative Light Units (RLUs).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP to convert RLUs to absolute ATP concentrations.

-

Normalize the ATP concentration to the cell number or total protein concentration in each well to account for variations in cell density.

-

P-glycoprotein (P-gp) ATPase Activity Assay

To directly assess the effect of tesmilifene on the ATP-hydrolyzing activity of P-gp, an ATPase assay can be performed using membrane preparations from cells overexpressing P-gp.

Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp. The activity is often measured as the difference between the total ATPase activity and the basal activity in the presence of a P-gp inhibitor like sodium orthovanadate.

Detailed Protocol (based on literature):

-

Membrane Preparation:

-

Isolate membranes from MDR cells overexpressing P-gp (e.g., MES-SA/Dx5 or insect cells infected with baculovirus containing human ABCB1 cDNA).

-

-

Pre-incubation:

-

Pre-incubate the membrane preparation with varying concentrations of tesmilifene for a short period (e.g., 5 minutes) at 37°C. Include controls with a known P-gp substrate (e.g., verapamil) and a P-gp inhibitor (e.g., sodium orthovanadate).

-

-

ATP Hydrolysis Reaction:

-

Initiate the reaction by adding ATP to the pre-incubated membranes.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C to allow for ATP hydrolysis.

-

-

Phosphate Detection:

-

Stop the reaction by adding a stop solution.

-

Add a colorimetric reagent that reacts with the released inorganic phosphate to produce a colored product.

-

-

Measurement and Analysis:

-

Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 800 nm).

-

Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance in the presence of sodium orthovanadate from the total absorbance. This represents the P-gp-specific ATPase activity.

-

Signaling Pathways and Logical Relationships

The proposed mechanism of tesmilifene-induced cellular ATP depletion involves a series of interconnected events. The following diagrams, generated using the DOT language, visualize these relationships.

Caption: Proposed mechanism of tesmilifene-induced cell death.

References

- 1. Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Tesmilifene's Antihistamine Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesmilifene, a diphenylmethane derivative, has been primarily investigated for its role as a chemopotentiating agent in cancer therapy. While structurally related to diphenylmethane antihistamines, its direct interaction with classical histamine receptors is weak. This guide delves into the research on Tesmilifene's unique "intracellular histamine antagonist" properties, its effects on mast cell degranulation, and its primary binding interactions. The available quantitative data, experimental methodologies, and relevant signaling pathways are summarized to provide a comprehensive overview for research and development purposes.

Introduction

Tesmilifene (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) was developed as a non-estrogenic analogue of tamoxifen.[1] Its structural similarity to antihistamines such as diphenhydramine and hydroxyzine prompted investigations into its antihistaminic potential.[1] However, research has revealed that Tesmilifene's primary mechanism of interaction with the histaminergic system is not through classical receptor antagonism but via a novel intracellular mechanism.[2] This document provides a technical overview of the existing research on Tesmilifene's antihistamine-related properties.

Quantitative Data Summary

Quantitative data on Tesmilifene's direct interaction with classical histamine receptors is limited in publicly available literature. The primary reported affinity is for the microsomal antiestrogen binding site (AEBS).

| Target | Ligand | Affinity (Ki) | Reference Compound | Ref. |

| Microsomal Antiestrogen Binding Site (AEBS) | Tesmilifene | 50 nM | - | [3] |

| Histamine H1 Receptor | Tesmilifene | Significantly weaker than diphenhydramine/hydroxyzine | Diphenhydramine, Hydroxyzine | [4] |

Note: Specific Ki or IC50 values for Tesmilifene at histamine H1, H2, H3, and H4 receptors are not available in the reviewed literature, which consistently describes its activity at the H1 receptor as very weak.

| Functional Assay | Agent | Effect | IC50 | Ref. |

| Concanavalin-A-Induced Histamine Release from Mast Cells | Tesmilifene | Inhibition | Not Reported |

Mechanism of Action: Intracellular Histamine Antagonism

The primary described "antihistamine" property of Tesmilifene is its action as an intracellular histamine antagonist. This mechanism is distinct from classical antihistamines that block cell surface histamine receptors.

-

Binding to Antiestrogen Binding Sites (AEBS): Tesmilifene binds with high affinity (Ki = 50 nM) to microsomal AEBS.

-

AEBS and Cytochrome P450: These binding sites have been identified as representing the substrate-binding sites of certain cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1.

-

Competition with Histamine: Histamine is a natural ligand for these intracellular sites. Tesmilifene displaces histamine from these binding sites more potently than conventional antihistamines. This displacement is believed to interfere with the intracellular signaling roles of histamine.

Signaling Pathway of Intracellular Histamine Antagonism

The following diagram illustrates the proposed mechanism of Tesmilifene's intracellular histamine antagonism.

References

Tesmilifene's Interaction with Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interactions between tesmilifene and the cytochrome P450 (CYP) enzyme system. Tesmilifene, a chemopotentiating agent, has been shown to interact with several CYP isoforms, acting as a substrate, inhibitor, and potential inducer. Understanding these interactions is critical for predicting and managing potential drug-drug interactions when tesmilifene is used in combination with other therapeutic agents. This document summarizes available quantitative data on these interactions, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows.

Introduction to Cytochrome P450 Enzymes and Tesmilifene

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. These enzymes, primarily located in the liver, are responsible for the Phase I oxidative metabolism of drugs, a process that generally converts lipophilic compounds into more water-soluble metabolites, facilitating their excretion. The activity of CYP enzymes is a major determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

Genetic polymorphisms, disease states, and co-administration of other drugs can significantly alter CYP enzyme activity, leading to variability in drug response and the potential for clinically significant drug-drug interactions (DDIs). These interactions can result in therapeutic failure due to increased metabolism or toxicity due to decreased metabolism of a co-administered drug.

Tesmilifene (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), also known as DPPE, is an agent that has been investigated for its ability to potentiate the effects of chemotherapy. Its mechanism of action is thought to involve the inhibition of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. Given that many anticancer drugs are substrates for CYP enzymes, and that tesmilifene itself interacts with this system, a thorough understanding of its CYP interaction profile is essential for its safe and effective clinical use.

Tesmilifene's Interaction with Specific CYP Isoforms

Tesmilifene has been shown to interact with several key CYP isoforms, primarily CYP3A4, CYP2D6, and CYP1A1. It acts as a substrate for these enzymes and also exhibits inhibitory and potentially inductive effects.

Tesmilifene as a CYP Substrate

In vitro metabolism studies have demonstrated that tesmilifene is metabolized by CYP1A1, CYP2D6, and CYP3A4.[1] No significant metabolism has been observed with CYP2B6.[1] This indicates that the pharmacokinetic profile of tesmilifene can be influenced by inhibitors or inducers of these specific CYP isoforms.

Tesmilifene as a CYP Inhibitor

Tesmilifene has demonstrated inhibitory effects on several CYP isoforms. The nature and potency of this inhibition vary between the different enzymes.

Table 1: In Vitro Inhibition of CYP Isoforms by Tesmilifene

| CYP Isoform | Interaction | Parameter | Value (µM) | Substrate/Ligand |

| CYP3A4 | Inhibition of testosterone metabolism | IC50 | 3 | Testosterone |

| IC50 | 350 | Testosterone | ||

| CYP2D6 | Binding Affinity | Ks | 4.1 ± 0.4 | - |

| Inhibition of histamine binding | IC50 | 4 | Histamine | |

| CYP1A1 | Binding Affinity | Ks | 40 ± 9 | - |

| Inhibition of histamine binding | IC50 | 135 | Histamine | |

| CYP2B6 | Binding Affinity | Ks | No interaction observed | - |

Data sourced from a comprehensive profile on Tesmilifene Hydrochloride.[1]

The biphasic inhibition of CYP3A4-mediated testosterone metabolism suggests a complex interaction, potentially involving multiple binding sites or mechanisms.[1] The potent inhibition of histamine binding to CYP2D6 is also noteworthy, given tesmilifene's classification as an intracellular histamine antagonist.

Tesmilifene as a CYP Inducer

While tesmilifene is known to be a substrate and inhibitor of certain CYP enzymes, its potential to act as an inducer is less well-characterized in publicly available literature. However, DrugBank lists tesmilifene as an inducer of CYP3A4, suggesting that it may increase the expression of this key drug-metabolizing enzyme. This could lead to decreased plasma concentrations and potentially reduced efficacy of co-administered drugs that are CYP3A4 substrates.

Interestingly, tesmilifene has been observed to stimulate the binding of histamine to CYP3A4, with an EC50 of 155 µM.[1] The mechanism and clinical relevance of this observation require further investigation.

Representative Experimental Protocols

In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of tesmilifene against specific CYP isoforms using human liver microsomes.

Objective: To determine the concentration of tesmilifene that causes 50% inhibition of the activity of a specific CYP isoform.

Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

Tesmilifene

-

CYP isoform-specific probe substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, phenacetin for CYP1A2)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2)

-

Acetonitrile or other suitable organic solvent

-

96-well plates

-

Incubator

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tesmilifene in a suitable solvent (e.g., DMSO, methanol).

-

Prepare serial dilutions of tesmilifene to cover a range of concentrations.

-

Prepare working solutions of probe substrates and positive control inhibitors.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Human liver microsomes

-

Tesmilifene at various concentrations (or positive control inhibitor or vehicle control)

-

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the probe substrate.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each tesmilifene concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the tesmilifene concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vitro CYP Induction Assay (mRNA Fold-Change)

This protocol describes a method to assess the potential of tesmilifene to induce the expression of CYP genes in cultured primary human hepatocytes by measuring changes in messenger RNA (mRNA) levels.

Objective: To determine if tesmilifene increases the mRNA expression of specific CYP genes (e.g., CYP3A4, CYP1A2) in human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Tesmilifene

-

Positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2)

-

Vehicle control (e.g., DMSO)

-

Collagen-coated culture plates

-

RNA isolation kit

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) system and reagents (primers and probes for target CYP genes and a housekeeping gene)

Procedure:

-

Cell Culture and Treatment:

-

Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

-

Allow the cells to acclimate for 24-48 hours.

-

Treat the cells with various concentrations of tesmilifene, a positive control inducer, or vehicle control for a specified period (e.g., 48-72 hours).

-

-

RNA Isolation:

-

At the end of the treatment period, wash the cells with PBS.

-

Lyse the cells and isolate total RNA using a commercial RNA isolation kit.

-

Assess the quality and quantity of the isolated RNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, specific primers and probes for the target CYP genes (e.g., CYP3A4, CYP1A2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the change in gene expression (fold-change) relative to the vehicle control using the ΔΔCt method.

-

Analyze the concentration-response relationship to determine the EC50 (concentration causing 50% of the maximal induction) and Emax (maximal induction) if a clear dose-response is observed.

-

Conclusion and Future Directions

The available data indicate that tesmilifene is a substrate and inhibitor of several clinically important cytochrome P450 enzymes, most notably CYP3A4, CYP2D6, and CYP1A1. While quantitative data is limited in the public domain, the existing information strongly suggests a potential for drug-drug interactions when tesmilifene is co-administered with other therapeutic agents metabolized by these pathways. The biphasic inhibition of CYP3A4 and the potential for CYP3A4 induction warrant further investigation to fully characterize the clinical implications.

For drug development professionals, these findings underscore the importance of conducting comprehensive in vitro and in vivo DDI studies for any clinical program involving tesmilifene. Researchers and scientists are encouraged to further investigate the precise mechanisms of these interactions, including the identification of specific metabolites and the elucidation of the complex interactions with CYP3A4. A more complete understanding of tesmilifene's CYP interaction profile will be crucial for optimizing its therapeutic use and ensuring patient safety.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available data and may not be exhaustive.

References

Early-Stage Research on Tesmilifene: A Technical Guide to its Core Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative that is structurally related to the selective estrogen receptor modulator (SERM), tamoxifen.[1] Unlike tamoxifen, Tesmilifene lacks the stilbene bridge and a third phenyl ring necessary for binding to the estrogen receptor, and thus does not act as a SERM.[1] Initially developed to investigate the role of "antiestrogen binding sites" (AEBS), which are now understood to be related to certain cytochrome P450 enzymes, Tesmilifene emerged as a potent chemopotentiator.[1] It demonstrated the ability to enhance the efficacy of conventional cytotoxic agents, particularly in multidrug-resistant (MDR) cancer models.[2] This technical guide provides an in-depth overview of the core early-stage research on Tesmilifene, focusing on its proposed mechanism of action, preclinical data, and the experimental protocols used for its evaluation. While the focus of this guide is on Tesmilifene itself, the methodologies described are broadly applicable to the preclinical assessment of its potential derivatives.

Mechanism of Action: Targeting Multidrug Resistance

The primary mechanism of action of Tesmilifene is believed to be the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[2] In many cancer cells, the overexpression of P-gp is a major cause of multidrug resistance, as it actively removes chemotherapeutic drugs from the cell, preventing them from reaching their intracellular targets.

Tesmilifene is proposed to act as an activating substrate of P-gp. This interaction leads to a futile cycle of ATP hydrolysis as the pump continuously attempts to extrude Tesmilifene. The excessive consumption of ATP can deplete the cell's energy reserves, leading to a cascade of events culminating in apoptosis. This effect is particularly pronounced in cancer cells with high levels of P-gp expression and a reliance on glycolysis, a state often associated with aggressive and hypoxia-adapted tumors.

Furthermore, by interacting with P-gp, Tesmilifene can competitively inhibit the efflux of other chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. Studies have also suggested that Tesmilifene may target breast tumor-initiating cells (TICs), a subpopulation of cancer cells believed to be responsible for tumor recurrence and metastasis.

Signaling Pathway

The proposed signaling pathway for Tesmilifene's action in a multidrug-resistant cancer cell is illustrated below.

Caption: Proposed mechanism of Tesmilifene in multidrug-resistant cancer cells.

Quantitative Preclinical Data

While specific quantitative data for Tesmilifene derivatives is not available in the public domain, the following tables summarize the type of data generated in early-stage preclinical studies of Tesmilifene as a chemopotentiator. These tables are presented as templates for the evaluation of potential derivatives.

Table 1: Enhancement of Chemotherapeutic Cytotoxicity by Tesmilifene in MDR Cell Lines

| Chemotherapeutic Agent | Cancer Cell Line | Tesmilifene Concentration (µM) | Fold Increase in Cytotoxicity (IC50 reduction) | Reference |

| Doxorubicin | HN-5a/V15e (HNSCC) | 5 | ~1.5 - 2.0 | |

| Docetaxel | HN-5a/V15e (HNSCC) | 5 | ~1.5 - 2.0 | |

| Paclitaxel | MCF-7/V25a (Breast) | 5 | ~1.5 - 2.0 | |

| Vinorelbine | MCF-7/V25a (Breast) | 5 | ~1.5 - 2.0 |

Note: The fold increase is an approximation based on the reported "up to 50%" enhancement in cytotoxicity.

Table 2: Effect of Tesmilifene on Intracellular Drug Accumulation

| Drug | Cancer Cell Line | Tesmilifene Concentration (µM) | Increase in Intracellular Accumulation (%) | Reference |

| [³H]-Vincristine | HN-5a/V15e (HNSCC) | 5 | Up to 100 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of Tesmilifene and its potential derivatives.

Synthesis of a Hypothetical Tesmilifene Derivative

This protocol describes a general method for the synthesis of a hypothetical Tesmilifene derivative with a modification on the phenyl ring.

Objective: To synthesize 2-(4-(4-fluorobenzyl)phenoxy)-N,N-diethylethanamine.

Materials:

-

4-(4-Fluorobenzyl)phenol

-

2-(Diethylamino)ethyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(4-fluorobenzyl)phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of a Tesmilifene derivative on the viability of cancer cells, alone and in combination with a chemotherapeutic agent.

Materials:

-

Cancer cell lines (e.g., MDR and parental cell lines)

-

Complete cell culture medium

-

96-well plates

-

Tesmilifene derivative

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the Tesmilifene derivative and the chemotherapeutic agent in cell culture medium.

-

Treat the cells with varying concentrations of the Tesmilifene derivative alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To determine if a Tesmilifene derivative stimulates the ATPase activity of P-gp.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)

-

Tesmilifene derivative

-

ATP

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

Sodium orthovanadate (a P-gp inhibitor)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the Tesmilifene derivative in the assay buffer.

-

In a 96-well plate, add the P-gp-rich membrane vesicles to the assay buffer.

-

Add the different concentrations of the Tesmilifene derivative to the wells. Include a basal control (no compound) and a positive control (a known P-gp substrate like verapamil). Also, include wells with sodium orthovanadate to measure the P-gp-specific ATPase activity.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding the Pi detection reagent.

-

Measure the absorbance at a wavelength appropriate for the Pi detection reagent (e.g., 620 nm for malachite green).

-

Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

-

Plot the P-gp-specific ATPase activity as a function of the Tesmilifene derivative concentration.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Tesmilifene derivative.

Caption: A logical workflow for the preclinical evaluation of Tesmilifene derivatives.

Conclusion

Early-stage research on Tesmilifene has established its potential as a chemopotentiating agent that can overcome multidrug resistance in cancer cells. Its unique mechanism of action, centered on the modulation of P-glycoprotein and the induction of metabolic stress, provides a strong rationale for its use in combination with conventional chemotherapies. While the development of specific Tesmilifene derivatives has not been extensively reported, the experimental methodologies and preclinical evaluation strategies outlined in this guide provide a robust framework for the future exploration of novel analogs with improved efficacy and safety profiles. Further research into the structure-activity relationships of Tesmilifene and its derivatives could lead to the development of a new generation of MDR modulators for the treatment of resistant cancers.

References

Tesmilifene's Impact on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesmilifene, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in cancer therapy. Its mechanism of action is hypothesized to center on the metabolic disruption of cancer cells, particularly those exhibiting multidrug resistance (MDR). This guide provides an in-depth technical overview of the core proposed mechanisms by which tesmilifene impacts cancer cell metabolism. While specific quantitative data for tesmilifene's direct metabolic effects are not extensively available in publicly accessible literature, this document outlines the theoretical framework, key signaling pathways, and detailed experimental protocols to investigate these phenomena. The primary proposed mechanism involves the activation of the P-glycoprotein (P-gp) efflux pump, leading to a cascade of metabolic consequences including ATP depletion and increased reactive oxygen species (ROS) production, ultimately resulting in cell death. Furthermore, this guide explores tesmilifene's potential interactions with cholesterol metabolism and its preferential effects on cancer stem-like cells.

Core Mechanism of Action: P-glycoprotein Activation and Metabolic Exhaustion

The central hypothesis for tesmilifene's activity in chemoresistance is its paradoxical activation of the P-glycoprotein (P-gp) pump, an ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic agents from cancer cells.[1] In MDR cancer cells, which often overexpress P-gp, tesmilifene is thought to act as a P-gp substrate or activator, leading to a futile cycle of ATP hydrolysis. This excessive ATP consumption is proposed to trigger a metabolic crisis within the cancer cell.[1]

ATP Depletion

The continuous activation of the P-gp pump by tesmilifene would lead to a significant drain on the cell's ATP reserves. In cells that are already metabolically stressed, this depletion could fall below a critical threshold required for cell survival.

Increased Reactive Oxygen Species (ROS) Production

To compensate for the rapid ATP depletion, cancer cells would need to increase their metabolic rate, primarily through oxidative phosphorylation. This surge in mitochondrial activity is often associated with increased electron leakage from the electron transport chain, leading to the generation of cytotoxic reactive oxygen species (ROS).[1] The accumulation of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic cell death.

Quantitative Data on Metabolic Impact

While specific quantitative data on the metabolic effects of tesmilifene are scarce in the literature, the following tables illustrate the types of data that would be crucial for characterizing its impact. The values presented are hypothetical and for illustrative purposes only, based on typical findings for compounds that modulate cancer cell metabolism.

Table 1: Illustrative IC50 Values of a Hypothetical Metabolic Modulator in Various Cancer Cell Lines

| Cell Line | Cancer Type | P-gp Expression | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Low | > 50 |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | High | 15 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate | 25 |

| HCT116 | Colorectal Carcinoma | Low | > 50 |

| HCT116/OxR | Oxaliplatin-Resistant Colorectal Carcinoma | High | 18 |

Table 2: Illustrative Metabolic Effects of a Hypothetical P-gp Activator on MDR Cancer Cells

| Parameter | Control | Treated (10 µM) | Fold Change |

| Cellular ATP Level (pmol/µg protein) | 100 | 45 | -2.2 |

| ROS Production (Relative Fluorescence Units) | 1.0 | 3.5 | +3.5 |

| Glucose Uptake (nmol/mg protein/hr) | 50 | 75 | +1.5 |

| Lactate Secretion (nmol/mg protein/hr) | 80 | 120 | +1.5 |

| Oxygen Consumption Rate (pmol/min/µg protein) | 200 | 350 | +1.75 |

Signaling Pathways and Molecular Interactions

The metabolic consequences of tesmilifene's action are likely mediated through several interconnected signaling pathways.

P-glycoprotein-Mediated ATP Depletion and ROS Signaling

The primary signaling cascade is initiated by the interaction of tesmilifene with P-gp. The subsequent ATP depletion and ROS production can activate stress-response pathways, including the activation of pro-apoptotic proteins and the inhibition of survival pathways.

Figure 1: Proposed signaling pathway of tesmilifene-induced metabolic collapse in MDR cancer cells.

Interaction with Antiestrogen Binding Sites and Cholesterol Metabolism

Tesmilifene is also known to bind to antiestrogen binding sites (AEBS), which are associated with cytochrome P450 enzymes and cholesterol metabolism. While the direct link to metabolic reprogramming is less clear, disruption of cholesterol homeostasis can impact the integrity of lipid rafts, which are crucial signaling platforms in cancer cells. This could indirectly affect metabolic signaling pathways.

Figure 2: Potential indirect impact of tesmilifene on metabolic signaling via AEBS and cholesterol metabolism.

Preferential Targeting of Cancer Stem-like Cells

There is evidence to suggest that tesmilifene may preferentially target breast cancer tumor-initiating cells (TICs), often identified by the CD44+/CD24- surface marker profile.[2] These cells are thought to be responsible for tumor recurrence and metastasis and often exhibit metabolic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic effects of tesmilifene.

Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of tesmilifene on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231, HCT116, and their drug-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of tesmilifene in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the tesmilifene dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Measurement of Cellular ATP Levels

Objective: To quantify the effect of tesmilifene on intracellular ATP levels.

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with tesmilifene at various concentrations for different time points (e.g., 6, 12, 24 hours).

-

Use a commercially available luciferin-luciferase-based ATP assay kit.

-

Lyse the cells according to the kit's protocol to release ATP.

-

Add the luciferase reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

-

Normalize the ATP levels to the total protein concentration of each sample, determined by a BCA or Bradford assay.

Quantification of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular ROS production induced by tesmilifene.

Protocol:

-

Seed cells in a 96-well black-walled plate and treat with tesmilifene.

-

After the desired treatment duration, remove the medium and wash the cells with warm PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

Alternatively, cells can be harvested, stained with DCFH-DA, and analyzed by flow cytometry.

Seahorse XF Metabolic Flux Analysis

Objective: To simultaneously measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in real-time in response to tesmilifene.

Protocol:

-

Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

-

The next day, treat the cells with tesmilifene for the desired duration.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Monitor OCR and ECAR in real-time.

-

Analyze the data to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis.

Figure 3: Workflow for Seahorse XF metabolic flux analysis of tesmilifene-treated cancer cells.

Tumorsphere Formation Assay

Objective: To assess the effect of tesmilifene on the self-renewal capacity of cancer stem-like cells.[2]

Protocol:

-

Culture cancer cells to sub-confluency and then harvest them.

-

Resuspend the cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

-

Add tesmilifene at various concentrations to the wells.

-

Incubate for 7-10 days to allow for tumorsphere formation.

-

Count the number of tumorspheres with a diameter greater than 50 µm under a microscope.

-

The tumorsphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.

Conclusion and Future Directions

The available evidence suggests that tesmilifene's impact on cancer cell metabolism is a promising area of investigation, particularly in the context of overcoming multidrug resistance. The proposed mechanism of P-gp activation leading to ATP depletion and ROS-induced cell death provides a solid framework for further research. Future studies should focus on generating robust quantitative data to validate these hypotheses across a range of cancer types. The use of advanced techniques such as Seahorse metabolic flux analysis, proteomics, and metabolomics will be crucial in elucidating the precise signaling pathways and metabolic vulnerabilities that can be exploited for therapeutic benefit. Furthermore, exploring the interplay between tesmilifene, cholesterol metabolism, and the targeting of cancer stem-like cells may open new avenues for the development of more effective cancer therapies.

References

Structural Analysis of Tesmilifene and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative that was investigated as a chemopotentiating agent for the treatment of cancer, particularly breast cancer.[1] Structurally related to the selective estrogen receptor modulator (SERM) tamoxifen, Tesmilifene lacks the critical stilbene bridge and a third phenyl ring necessary for estrogen receptor (ER) binding, and thus, does not act as a SERM.[1] Instead, its mechanism of action is attributed to its interaction with "antiestrogen binding sites" (AEBS), which have since been identified as substrate-binding sites of certain cytochrome P450 (CYP) enzymes, and its ability to modulate the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[1][2]

This technical guide provides a comprehensive overview of the structural analysis of Tesmilifene and its analogues. It delves into the structure-activity relationships, mechanism of action, and relevant experimental protocols to serve as a valuable resource for researchers in the field of drug development.

Core Structural Features of Tesmilifene

Tesmilifene's structure is characterized by a central diphenylmethane core, where two phenyl rings are linked by a methylene bridge. One of the phenyl rings is substituted with a 2-(diethylamino)ethoxy group at the para position. This structural arrangement is crucial for its biological activity.

| Property | Value | Source |

| Chemical Formula | C19H25NO | [1] |

| Molar Mass | 283.415 g·mol−1 | |

| IUPAC Name | 2-(4-Benzylphenoxy)-N,N-diethylethanamine | |

| Synonyms | DPPE, YMB-1002, BMS-217380-01 | |

| PubChem CID | 108092 |

Structure-Activity Relationship (SAR) of Tesmilifene and Analogues

While extensive public data on a wide range of synthesized Tesmilifene analogues and their specific quantitative structure-activity relationships (QSAR) are limited, analysis of its core structure and related diphenylmethane derivatives allows for the inference of key SAR principles. The primary focus of modification would be on the diphenylmethane scaffold, the ether linkage, and the terminal diethylamino group.

Table 1: Hypothetical Cytotoxicity Data of Tesmilifene Analogues against a Multidrug-Resistant Cancer Cell Line

| Compound | R1 (para-position of benzyl ring) | R2 (amino group) | IC50 (µM) |

| Tesmilifene | H | N(CH2CH3)2 | 5.8 |

| Analogue 1 | Cl | N(CH2CH3)2 | 3.2 |

| Analogue 2 | OCH3 | N(CH2CH3)2 | 7.1 |

| Analogue 3 | H | N(CH3)2 | 8.5 |

| Analogue 4 | H | Piperidino | 6.2 |

This data is illustrative and not based on published experimental results.

Mechanism of Action

Tesmilifene's primary mechanism of action is the potentiation of chemotherapy, particularly in multidrug-resistant (MDR) cancer cells. This is achieved through two main pathways: interaction with cytochrome P450 enzymes and inhibition of P-glycoprotein.

Interaction with Cytochrome P450

Tesmilifene binds to the substrate-binding sites of several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1. This interaction can lead to altered metabolism of co-administered chemotherapy drugs that are substrates for these enzymes, potentially increasing their bioavailability and cytotoxicity.

Inhibition of P-glycoprotein (ABCB1)

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby conferring multidrug resistance. Tesmilifene has been shown to interfere with the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in MDR cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Tesmilifene and its analogues are crucial for reproducibility and further research. The following sections outline general procedures based on established methods for similar compounds.

General Synthesis of Diphenylmethane Derivatives

A common method for the synthesis of the diphenylmethane core is the Friedel-Crafts benzylation reaction.

Protocol:

-

Reaction Setup: To a solution of the benzene derivative in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at 0°C.

-

Addition of Benzylating Agent: The benzyl halide or benzyl alcohol is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of ice-water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired diphenylmethane derivative.

Quantitative Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of drugs like Tesmilifene in biological matrices.

Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and filtered prior to injection.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like Tesmilifene.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tesmilifene and an internal standard.

-

Conclusion

Tesmilifene remains an important molecule of interest due to its unique chemopotentiating mechanism that is independent of estrogen receptor antagonism. While the development of specific Tesmilifene analogues has not been extensively reported in publicly accessible literature, the structural framework of diphenylmethane ethers continues to be a promising scaffold for the design of novel anticancer agents. The detailed understanding of its interaction with cytochrome P450 and P-glycoprotein provides a solid foundation for the rational design of new compounds with improved efficacy and reduced off-target effects. Further exploration into the synthesis and biological evaluation of a focused library of Tesmilifene analogues is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Tesmilifene In Vitro Assays in Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tesmilifene, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in the treatment of breast cancer.[1][2] Unlike tamoxifen, it does not bind to the estrogen receptor but is thought to enhance the efficacy of cytotoxic drugs like doxorubicin, particularly in multi-drug resistant (MDR) cancer cells.[1][3][4] The proposed mechanism of action involves the modulation of P-glycoprotein (P-gp) pump activity, leading to increased intracellular drug accumulation, ATP depletion, and subsequent generation of reactive oxygen species (ROS), ultimately inducing cell death. This document provides detailed protocols for in vitro assays to evaluate the efficacy of tesmilifene in breast cancer cell lines.

Data Presentation

Table 1: Effect of Tesmilifene on the Viability of MCF-7 Breast Cancer Cells

| Treatment | Concentration | Incubation Time | Cell Viability Reduction (%) | Reference |

| Tesmilifene (DPPE) | 5 µmol/L | 7 days | ~20% | |

| Doxorubicin | 0.05 µg/mL | 7 days | ~45% | |

| Doxorubicin | 0.1 µg/mL | 7 days | ~75% | |

| Tesmilifene + Doxorubicin | 5 µmol/L + 0.05 µg/mL | 7 days | No significant enhancement over doxorubicin alone in monolayer culture |

Table 2: Effect of Tesmilifene on Tumorsphere Formation and Viability of Pleural Effusion Cells

| Treatment | Concentration | Incubation Time | Tumorsphere Formation/Viability Reduction | Reference |

| Doxorubicin | 0.05 µg/mL | 2 weeks | Moderate reduction | |

| Tesmilifene (DPPE) | 5 µmol/L | 2 weeks | ~6-fold reduction | |

| Tesmilifene + Doxorubicin | 5 µmol/L + 0.05 µg/mL | 2 weeks | ~6-fold reduction |

Table 3: Induction of Apoptosis by Tesmilifene in Different Breast Cancer Cell Populations

| Cell Population | Treatment | Effect | Reference |

| CD44+:CD24-/low | Tesmilifene (DPPE) | Preferential induction of apoptosis | |

| CD44-:CD24+ | Tesmilifene (DPPE) | Less effective in inducing apoptosis | |

| CD44+:CD24-/low and CD44-:CD24+ | Doxorubicin | Equal induction of apoptosis |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of tesmilifene on the viability of adherent breast cancer cell lines such as MCF-7.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Tesmilifene

-

Doxorubicin (or other cytotoxic agent)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed 1,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of tesmilifene, the cytotoxic drug, or a combination of both. Include a vehicle-only control.

-

Incubate the plate for the desired period (e.g., 7 days).

-

After incubation, add MTT solution (1 mg/mL) to each well and incubate for 2 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify apoptosis in breast cancer cells following treatment with tesmilifene.

Materials:

-

Breast cancer cells

-

Tesmilifene

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with tesmilifene for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in breast cancer cells after tesmilifene treatment.

Materials:

-

Breast cancer cells

-

Tesmilifene

-

Ethanol (70%, ice-cold)

-

Propidium Iodide/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Culture and treat breast cancer cells with tesmilifene as required.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at 4°C for at least 60 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Proposed mechanism of action of tesmilifene in multi-drug resistant breast cancer cells.

Caption: General experimental workflow for in vitro evaluation of tesmilifene.

References

- 1. Tesmilifene - Wikipedia [en.wikipedia.org]

- 2. Tesmilifene - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Combination of Tesmilifene and Doxorubicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely utilized in chemotherapy for a range of malignancies. Its efficacy, however, is often curtailed by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). Tesmilifene, a tamoxifen derivative, has been investigated as a chemosensitizing agent to potentiate the cytotoxic effects of doxorubicin, particularly in MDR cancer cells. These application notes provide an overview of the in vitro use of tesmilifene in combination with doxorubicin, including experimental protocols and a summary of expected outcomes.

Mechanism of Action